![molecular formula C6H10N2O2S2 B1443891 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide CAS No. 1344280-80-3](/img/structure/B1443891.png)
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Overview
Description
“2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C6H10N2O2S2. It has a molecular weight of 206.29 g/mol . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” is 1S/C6H10N2O2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10)
. The compound has a topological polar surface area of 110 Ų and a complexity of 234 .
Physical And Chemical Properties Analysis
“2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” has a molecular weight of 206.3 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 3 .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide,” have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of bacterial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . These compounds can interfere with bacterial DNA gyrase, an enzyme critical for DNA replication, thus inhibiting bacterial growth.
Anticancer Properties
Some thiazole derivatives exhibit antitumor and cytotoxic activities, making them candidates for cancer treatment research . They may work by disrupting cancer cell proliferation or inducing apoptosis in tumor cells. The specific mechanisms by which “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” exerts anticancer effects would be an area of ongoing investigation.
Anti-Inflammatory and Analgesic Effects
Thiazoles are known to possess anti-inflammatory and analgesic properties . They can modulate inflammatory pathways and reduce pain perception, potentially making them useful in the development of new pain management drugs.
Antiviral Applications
The thiazole ring is present in several antiretroviral drugs, indicating its importance in the fight against viral infections . Research into the antiviral applications of “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide” could lead to new treatments for diseases like HIV/AIDS.
Neuroprotective Effects
Thiazole compounds have shown promise as neuroprotective agents . They may protect nerve cells from damage or death caused by neurodegenerative diseases or other neurological disorders. This application is particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease.
Antioxidant Activity
Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases. Thiazole derivatives have demonstrated antioxidant activity, suggesting that they could contribute to the prevention of diseases caused by oxidative damage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUYHBEUDNCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide | |
CAS RN |
1344280-80-3 | |
Record name | 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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